
1-Chloro-3,5-diethoxybenzene
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Overview
Description
1-Chloro-3,5-dimethoxybenzene (CAS RN: 7051-16-3) is a chloroaromatic compound with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol . It features a benzene ring substituted with two methoxy (-OCH₃) groups at the 3- and 5-positions and a chlorine atom at the 1-position. This compound is a crystalline solid at 20°C with a boiling point of 113°C . It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as the iron-catalyzed Kumada reaction to form C(sp²)–C(sp³) bonds . Its electron-rich aromatic system, conferred by the methoxy groups, enhances reactivity in electrophilic substitution and metal-catalyzed transformations.
Biological Activity
1-Chloro-3,5-diethoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with chlorine and two ethoxy groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C₁₀H₁₃ClO₂
- Molecular Weight : 200.66 g/mol
- Structure : The compound is achiral and lacks defined stereocenters.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic aromatic substitution. The presence of the chlorine atom and ethoxy groups influences its reactivity and binding affinity to enzymes and receptors.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 μg/mL |
Staphylococcus aureus | 25 μg/mL |
Pseudomonas aeruginosa | 75 μg/mL |
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry tested the efficacy of various halogenated benzene derivatives, including this compound. The results indicated significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Activity Investigation : Another research effort published in Cancer Letters focused on the anticancer effects of halogenated compounds. The study found that this compound could effectively inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-3,5-diethoxybenzene, and how can purity be validated?
- Methodological Answer : A plausible route involves the chlorination of 1,3,5-triethoxybenzene using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Optimization of reaction parameters (temperature, stoichiometry, solvent) is critical to minimize di- or over-chlorination by-products. Purity validation can be achieved via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, NMR signals for ethoxy groups (δ ~1.3–1.5 ppm for CH₃ and δ ~3.9–4.1 ppm for OCH₂) and aromatic protons (split signals due to chlorine’s deshielding effect) should align with expected splitting patterns .
Q. What safety protocols are critical when handling chlorinated aromatic compounds like this compound?
- Methodological Answer : Use enclosed systems or fume hoods to avoid inhalation of vapors. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant lab coats, and safety goggles. Emergency measures like eyewash stations and safety showers must be accessible. Storage should prioritize cool, dry conditions in amber glass to prevent photodegradation and hydrolysis .
Q. How can researchers distinguish this compound from structural analogs using spectroscopic methods?
- Methodological Answer : Infrared (IR) spectroscopy can identify the C-Cl stretch (~550–600 cm⁻¹) and ether C-O-C bands (~1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 216.0452 for C₁₀H₁₂ClO₂). Discrepancies in NMR splitting patterns (e.g., meta-substitution vs. ortho/para) further differentiate isomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during the chlorination of 1,3,5-triethoxybenzene?
- Methodological Answer : Single-factor experiments (e.g., varying temperature, catalyst, or solvent polarity) can identify optimal conditions. For instance, using Lewis acids like FeCl₃ in non-polar solvents (e.g., CCl₄) at 0–5°C may improve mono-chlorination yields. Kinetic studies via HPLC monitoring can track intermediate formation and by-product suppression .
Q. What mechanistic insights explain the stability of this compound under acidic or basic hydrolysis?
- Methodological Answer : The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing nucleophilic attack. Ethoxy groups provide steric hindrance and electron-donating effects, further stabilizing the compound. Hydrolysis experiments in H₂O/EtOH under reflux, monitored by TLC or GC, can quantify degradation rates. Contrast with analogs (e.g., 1-Chloro-3,5-dimethoxybenzene) reveals substituent electronic effects .
Q. How can contradictory chromatographic data (e.g., unexpected retention times) be resolved during purity analysis?
- Methodological Answer : Co-elution with synthetic standards and spiking experiments help identify impurities. Advanced techniques like 2D NMR (COSY, HSQC) or tandem MS/MS can isolate overlapping signals. For example, a by-product with an additional chlorine atom would show a +2 Da shift in MS and distinct NOE correlations in NMR .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-chloro-3,5-dimethoxybenzene with analogous chloroaromatic compounds:
Key Observations:
- Substituent Effects : The methoxy groups in 1-chloro-3,5-dimethoxybenzene increase electron density compared to alkyl or nitro substituents, making it more reactive in electrophilic aromatic substitution. For example, the nitro group in 1-chloro-3,5-dimethoxy-2-nitrobenzene deactivates the ring, reducing reactivity .
- Boiling Point Trends : 1,3,5-Trichlorobenzene has a higher boiling point (208–210°C) due to stronger London dispersion forces from three chlorine atoms, whereas 1-chloro-3,5-dimethoxybenzene’s lower boiling point (113°C) reflects weaker intermolecular forces despite its larger molecular weight .
Properties
CAS No. |
50375-08-1 |
---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-3,5-diethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
IWRWBPHDNQRSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Cl)OCC |
Origin of Product |
United States |
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